Ferrous lactate trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

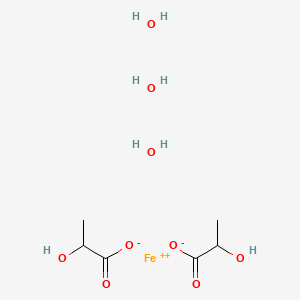

Ferrous lactate trihydrate is a useful research compound. Its molecular formula is C6H16FeO9 and its molecular weight is 288.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: COLOUR_RETENTION_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Iron Supplementation

Ferrous lactate trihydrate is widely used as an iron supplement due to its high bioavailability compared to other iron salts. It effectively increases hemoglobin levels and improves oxygen transport in the blood, making it a preferred choice for treating iron-deficiency anemia. Studies indicate that the absorption of iron from this compound is significantly higher than from other compounds like ferric ammonium citrate .

2. Fortification of Foods

This compound is often incorporated into fortified foods and dietary supplements. Its solubility in water allows for easy integration into various formulations, enhancing the nutritional profile of products aimed at populations at risk of iron deficiency, such as pregnant women and children.

| Application | Description |

|---|---|

| Iron Supplementation | Effective in increasing hemoglobin levels |

| Food Fortification | Enhances nutritional value in fortified foods |

Pharmaceutical Applications

1. Treatment of Anemia

This compound is utilized in the pharmaceutical industry for the treatment of hypochromic anemia. It is often included in formulations designed to replenish iron stores in patients who cannot tolerate traditional iron supplements due to gastrointestinal side effects .

2. Mechanism of Action

The mechanism by which this compound operates involves the lactic acid component acting as a chelating agent. This property helps maintain the iron in a soluble form, which enhances its absorption in the intestines . This characteristic is crucial for ensuring effective treatment outcomes.

Case Studies

Case Study 1: Efficacy in Iron Absorption

A study published on the absorption rates of various iron fortification compounds demonstrated that this compound provided a 50-100% higher absorption rate compared to ferric ammonium citrate when added to fish sauce . This finding underscores the compound's effectiveness as an iron source.

Case Study 2: Tolerability and Side Effects

Research indicates that while this compound is generally well-tolerated, some individuals may experience gastrointestinal discomfort, including nausea and constipation . These side effects are critical considerations for healthcare providers when recommending this supplement.

Unique Features and Comparisons

This compound possesses unique properties that distinguish it from other iron compounds. Below is a comparison table highlighting these differences:

| Compound Name | Formula | Bioavailability | Solubility | Common Uses |

|---|---|---|---|---|

| This compound | C₆H₁₆FeO₉·3H₂O | High | Soluble in water | Dietary supplements, food fortification |

| Ferrous Sulfate | FeSO₄ | Moderate | Soluble | Iron supplementation |

| Ferric Lactate | Fe(C₃H₅O₃)₃ | Low | Less soluble | Food coloring, less common for supplementation |

| Ferrous Gluconate | C₁₂H₂₂FeO₁₂ | Moderate | Soluble | Dietary supplements |

Propiedades

Número CAS |

6047-24-1 |

|---|---|

Fórmula molecular |

C6H16FeO9 |

Peso molecular |

288.03 g/mol |

Nombre IUPAC |

2-hydroxypropanoate;iron(2+);trihydrate |

InChI |

InChI=1S/2C3H6O3.Fe.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 |

Clave InChI |

VPKDTEBBNJPGBH-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Fe+2] |

SMILES canónico |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Fe+2] |

Key on ui other cas no. |

5905-52-2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.